![molecular formula C11H7NO5 B14475960 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione CAS No. 65276-60-0](/img/structure/B14475960.png)
3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione is a chemical compound with the molecular formula C10H7NO4 It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione typically involves the condensation reaction between 2-nitrobenzaldehyde and oxalacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with new functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Nitrophenyl)methylidene]oxolane-2,5-dione
- 3-[(2-Nitrophenyl)methylidene]oxolane-2,3-dione
- 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione derivatives
Uniqueness
This compound stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitrophenyl group and the oxolane-2,4-dione ring system allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research domains.
Propiedades
Número CAS |
65276-60-0 |
|---|---|
Fórmula molecular |
C11H7NO5 |
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
3-[(2-nitrophenyl)methylidene]oxolane-2,4-dione |
InChI |
InChI=1S/C11H7NO5/c13-10-6-17-11(14)8(10)5-7-3-1-2-4-9(7)12(15)16/h1-5H,6H2 |
Clave InChI |
FKNAPNGPJCBKEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


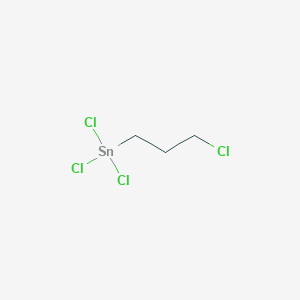
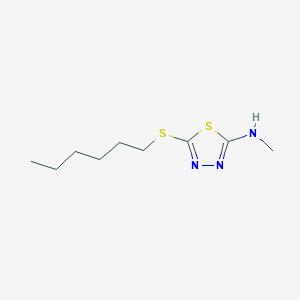


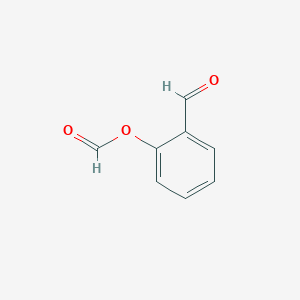
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
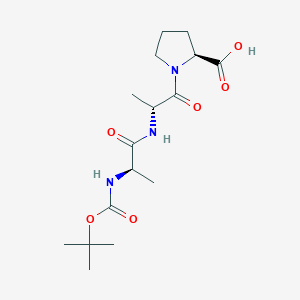
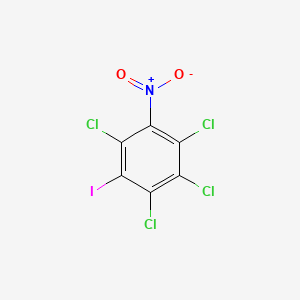
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
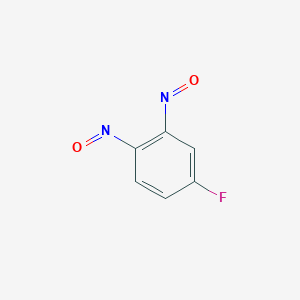
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
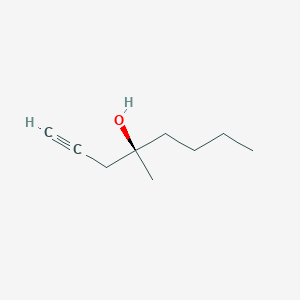
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
